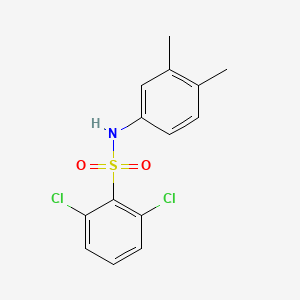

2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide and its analogs involves intricate chemical reactions that lead to the formation of these compounds with high specificity. For instance, the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid results in structurally characterized compounds through X-ray single crystal diffraction. This process highlights the synthetic pathway towards creating sterically hindered isomeric forms of the compound, providing insights into the molecular and electronic structure and kinetic investigations of these molecules (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonding. These hydrogen bonds play a crucial role in stabilizing the structure, forming dimeric units and chains of molecules, or even tetrameric units in some cases, leading to the formation of macrocyclic rings and sheets. Such structural configurations are pivotal in understanding the compound's interactions and reactivity (Siddiqui et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide and its analogs are influenced by their molecular structure, particularly the presence of dimethyl and dichloro substituents. These groups affect the compound's reactivity towards various reagents, resulting in the formation of different derivatives through reactions such as N-alkylation, hydrolysis, and cyclization. The reactivity patterns observed provide valuable information for the synthesis of novel compounds with specific properties and potential applications (Giubellina et al., 2006).

Physical Properties Analysis

The physical properties of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular arrangement. The hydrogen bonding and other intermolecular interactions influence the compound's physical state and its behavior under different conditions. Analyzing these properties helps in determining the compound's suitability for various applications, including its potential use in materials science and pharmaceuticals (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide are influenced by its functional groups, which dictate its reactivity and interactions with other molecules. The presence of sulfonamide and dimethyl groups, for instance, affects the compound's acidity, basicity, and hydrogen bonding capability. These characteristics are essential for understanding the compound's behavior in chemical reactions and its potential as a building block for more complex molecules (Rublova et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide and its analogs have been synthesized and structurally characterized, revealing their potential as scaffolds for further chemical modifications. These compounds have been synthesized through reactions involving various dimethyl substituted phenyl amines and sulfonyl chlorides, yielding derivatives with diverse biological activities. The chemical structures of these compounds were elucidated using spectroscopic methods such as H-NMR, IR, and mass spectral data, which provided insights into their molecular frameworks and potential reactivity (Aziz‐ur‐Rehman et al., 2014; Fahim & Shalaby, 2019).

Biological Potential

Research has demonstrated the biological efficacy of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives in various assays. These compounds have been screened against Gram-negative and Gram-positive bacteria, showing moderate to good activities. Additionally, their enzyme inhibition potential against enzymes such as lipoxygenase and chymotrypsin has been explored, with several compounds exhibiting significant inhibitory effects (Aziz‐ur‐Rehman et al., 2014; Abbasi et al., 2016).

Molecular Docking and DFT Calculations

Further studies involving molecular docking and density functional theory (DFT) calculations have provided insights into the molecular interactions and electronic structures of these compounds, aiding in the understanding of their biological activities and potential for further optimization as therapeutic agents (Fahim & Shalaby, 2019).

Safety and Hazards

The safety data sheet for a similar compound, “2,6-Dichloroindophenol, sodium salt hydrate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and in a well-ventilated area .

Propriétés

IUPAC Name |

2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-9-6-7-11(8-10(9)2)17-20(18,19)14-12(15)4-3-5-13(14)16/h3-8,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPINNITWRXMTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

amine hydrochloride](/img/structure/B5524574.png)

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)